2,3-Dichloroprop-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5Cl2N |
|---|---|
Molecular Weight |
125.98 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1- |
InChI Key |
ZBQLNGPKALTYHE-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)N |
Canonical SMILES |
C(C(=CCl)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dichloroprop 2 En 1 Amine and Analogues
De Novo Synthesis Approaches
The de novo synthesis of 2,3-Dichloroprop-2-en-1-amine (B6203474) involves constructing the molecule by forming the key carbon-nitrogen bond or by introducing the chlorine atoms onto an amine-containing backbone.
Amination Reactions of Dichlorinated Propenyl Precursors
A primary route for synthesizing allylic amines is through the nucleophilic substitution of a halide with an amine source. This method can be applied to dichlorinated propenyl precursors, such as 2,3-dichloropropene. The reaction of allyl chloride with ammonia (B1221849) to produce allylamine (B125299) is a well-established industrial process, often performed at elevated temperatures or in the presence of copper catalysts. By analogy, 2,3-dichloropropene can serve as an electrophile for amination.
The reaction typically proceeds via an SN2 mechanism, where ammonia or a primary amine attacks the allylic carbon bearing a chlorine atom, displacing it to form the C-N bond. However, the presence of two chlorine atoms in 2,3-dichloropropene introduces challenges related to regioselectivity. The nucleophile could potentially attack either the C1 or C3 position. Steric hindrance and the electronic effects of the vinyl chloride moiety influence the preferred site of attack. Generally, substitution at the least sterically hindered position is favored.
Over-alkylation, leading to the formation of di- and tri-allylic amines, is a common side reaction that can be controlled by using a large excess of the aminating agent (e.g., ammonia).
Table 1: Representative Amination Reactions for Allylic Amine Synthesis
| Precursor | Amine Source | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Allyl Chloride | Ammonia | 50-100 °C or CuCl catalyst | Allylamine | |
| Allyl Chloride | Ammonia Water | Cuprous Chloride | Allylamine |
Halogenation of Propenyl Amines
An alternative de novo approach involves the direct halogenation of a propenyl amine, such as allylamine. This method introduces the chlorine atoms onto the unsaturated carbon backbone after the amine functionality is already in place. A direct precedent for this approach is the synthesis of 2,3-dichloro-N,N-dimethylpropylamine, which is achieved by the chlorination of N,N-dimethylallylamine. In this process, dry chlorine gas is introduced into a solution of the amine, typically after protonation with HCl to form the ammonium (B1175870) salt. This addition reaction proceeds across the double bond to yield the desired dichlorinated product.
The reaction conditions, such as temperature and solvent, are critical to control the reaction and prevent side reactions. The process generally involves dissolving the starting allylic amine in a nonpolar organic solvent at low temperatures before introducing hydrogen chloride and then chlorine gas.
Stereoselective and Regioselective Synthetic Pathways
Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of complex molecules like this compound. Modern synthetic methods offer potential pathways to address these challenges.
Regioselectivity: In amination reactions of unsymmetrical allyl substrates, the position of nucleophilic attack is a key consideration. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, typically favor substitution at the least sterically hindered allylic position. The choice of catalyst, ligands, and nucleophile can influence this selectivity. For halogenation reactions, the addition of chlorine across the double bond is generally predictable based on electrophilic addition mechanisms.
Stereoselectivity: While the target molecule 2,3-Dichloroprop-2-en-
Green Chemistry Principles in Synthetic Design
The pursuit of greener synthetic pathways for this compound involves a multifaceted approach, aiming to reduce the environmental impact of the chemical process. This includes the careful selection of starting materials, solvents, and catalysts, as well as the optimization of reaction conditions to enhance efficiency and minimize the generation of hazardous substances.
Traditional synthetic methods often rely on harsh reaction conditions and the use of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution. Research into the synthesis of related haloalkenes has demonstrated the potential for greener alternatives.
The application of alternative energy sources , such as microwave irradiation, has also been shown to be effective in reducing reaction times for the synthesis of 2,3-dichloroprop-1-ene. rsc.org Microwave-assisted synthesis often leads to faster, more efficient reactions with higher yields and can reduce the formation of byproducts, contributing to a greener process. rug.nljocpr.com
Furthermore, the choice of base and solvent system is crucial. The reaction of 1,2,3-trichloropropane (B165214) with dilute aqueous sodium hydroxide (B78521) represents a move towards more benign conditions compared to harsher, non-aqueous systems. rsc.org Exploring the use of even milder bases and biodegradable solvents would further enhance the green credentials of the synthesis.
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-Dichloroprop-1-ene
| Parameter | Conventional Method | Greener Alternative | Reference |
| Catalyst | None | Phase-Transfer Catalyst | rsc.org |
| Energy Source | Conventional Heating | Microwave Irradiation | rsc.org |
| Solvent | Organic Solvents | Aqueous NaOH | rsc.org |
| Reaction Time | Longer | Significantly Reduced | rsc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgsescollege.ac.in A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.
The synthesis of this compound can be designed to maximize atom economy. A key strategy is the use of addition reactions , which are inherently 100% atom economical. For example, the direct amination of an appropriate dichloropropene precursor would be a highly atom-economical step.
Let's consider a hypothetical synthesis of this compound from 2,3-dichloro-1-propene (B165496) and ammonia:
CH₂=C(Cl)CH₂Cl + NH₃ → CH₂=C(Cl)CH₂NH₂ + HCl
The atom economy for this substitution reaction would be calculated as follows:
Molecular weight of desired product (C₃H₅Cl₂N) = 126.00 g/mol
Molecular weight of all reactants (C₃H₄Cl₂ + NH₃) = 110.97 g/mol + 17.03 g/mol = 128.00 g/mol
Percent Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100 Percent Atom Economy = (126.00 / 128.00) x 100 = 98.4%
This calculation demonstrates a very high theoretical atom economy. However, the generation of hydrogen chloride as a byproduct reduces it from 100%. To further improve the process and minimize waste, the HCl byproduct could be neutralized or, ideally, captured and utilized in other chemical processes.
Another critical aspect of waste minimization is the reduction or elimination of byproducts from side reactions. nih.gov In the synthesis of a related compound, 2,3-dichloro-N,N-dimethylpropylamine, the use of controlled reaction conditions, such as low temperatures and specific pH, was found to improve product yield and purity while eliminating side reactions. google.com Applying similar principles to the synthesis of this compound could significantly reduce waste generation.
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Definition | Goal for a Green Process |
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize (approaching 100%) |
| E-Factor | (Total waste in kg / kg of product) | Minimize (approaching 0) |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize (approaching 1) |
By carefully selecting synthetic strategies that favor addition and catalytic reactions over stoichiometric ones, and by optimizing reaction conditions to prevent byproduct formation, the synthesis of this compound and its analogues can be designed to be both efficient and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloroprop 2 En 1 Amine
Reactivity of the Allylic Chloride Moiety
The allylic chloride system in 2,3-dichloroprop-2-en-1-amine (B6203474), which also includes a vinylic chloride, is primed for various transformations. The chlorine atom on the sp³-hybridized carbon is particularly susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (S(_N)1' and S(_N)2')
The allylic chloride functionality is susceptible to nucleophilic attack. These reactions can proceed through two primary mechanistic pathways: S(_N)1' and S(_N)2'. The S(_N)2' mechanism involves a concerted attack of the nucleophile at the gamma-carbon (the vinylic carbon furthest from the leaving group), leading to a double bond rearrangement and expulsion of the chloride ion. In contrast, the S(_N)1' pathway would involve the formation of a resonance-stabilized allylic carbocation intermediate prior to nucleophilic attack.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2,3-dichloro-1-propene (B165496) provides insight. For instance, 2,3-dichloro-1-propene reacts with diphenyl disulfide in the presence of a base to yield 2-chloro-3-phenylsulfanylprop-1-ene, a product of nucleophilic substitution at the allylic position. researchgate.net This suggests that various nucleophiles, such as thiolates, amines, and alkoxides, could react with this compound at the allylic carbon.
The choice between an S(_N)1' and S(_N)2' pathway is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the steric environment of the substrate. Strong, less-hindered nucleophiles tend to favor the S(_N)2' mechanism.
Table 1: Plausible Nucleophilic Substitution Reactions of the Allylic Chloride
| Nucleophile (Nu) | Expected Product | Reaction Type |
| R-SH (Thiol) | 2-Chloro-3-(alkylthio)prop-2-en-1-amine | S(_N)' |
| R-OH (Alcohol) | 2-Chloro-3-(alkoxy)prop-2-en-1-amine | S(_N)' |
| R(_2)NH (Secondary Amine) | N¹,N¹-Dialkyl-2-chloroprop-2-ene-1,3-diamine | S(_N)' |
| CN⁻ (Cyanide) | 4-Amino-3-chloro-2-cyanobut-2-ene | S(_N)' |
This table represents expected reactions based on general principles of allylic halide reactivity, as specific experimental data for this compound is limited in the reviewed literature.
Elimination Reactions to Form Alkyne Derivatives
The presence of a vinylic hydrogen and an allylic chloride sets the stage for elimination reactions to furnish alkyne derivatives. Treatment with a strong base can induce dehydrochlorination. This process is analogous to the double elimination from vicinal or geminal dihaloalkanes used in alkyne synthesis. rsc.org The reaction would likely proceed via an E2 mechanism, where a strong base abstracts a proton from the carbon bearing the amino group, followed by the concerted elimination of the allylic chloride and a rearrangement of electrons to form a triple bond.
Research on the related compound 2-chloroprop-2-en-1-yl sulfones has shown that they readily undergo dehydrochlorination upon treatment with a base like potassium hydroxide (B78521) to form stable allenyl sulfones. researchgate.net A subsequent rearrangement or further elimination could potentially lead to an alkyne.
Cyclization Reactions Involving Adjacent Functionalities
The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions. The primary amine can act as an internal nucleophile, attacking the electrophilic allylic carbon. This process, often facilitated by a base to deprotonate the amine, would lead to the formation of nitrogen-containing heterocyclic compounds. For example, intramolecular nucleophilic substitution could yield a three-membered aziridine (B145994) ring. Studies on related systems, such as the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, demonstrate the propensity of the chloropropenyl moiety to participate in the formation of cyclic intermediates. researchgate.net
Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a nucleophilic center and can readily participate in reactions typical of primary amines, such as alkylation, acylation, and condensation.
Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, capable of reacting with electrophiles like alkyl halides and acylating agents.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. However, this reaction is often difficult to control and can lead to a mixture of products, including the formation of quaternary ammonium (B1175870) salts from over-alkylation. nih.gov
Acylation: In a more controlled fashion, the primary amine can be acylated by reacting with acyl chlorides or acid anhydrides. This reaction is typically high-yielding and forms a stable amide bond. The resulting N-acylated derivative would be less basic and less nucleophilic than the starting amine.
Table 2: Representative Alkylation and Acylation Reactions of the Primary Amine
| Reagent | Product Class | General Structure of Product |
| Alkyl Halide (R'-X) | Secondary Amine | 2,3-Dichloro-N-alkylprop-2-en-1-amine |
| Acyl Chloride (R'-COCl) | Amide | N-(2,3-Dichloroprop-2-enyl)acetamide |
| Acid Anhydride ((R'CO)(_2)O) | Amide | N-(2,3-Dichloroprop-2-enyl)acetamide |
This table illustrates the expected reactivity of the primary amine function based on general organic chemistry principles.
Condensation and Imine Formation
Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.orgambeed.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgyoutube.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orgyoutube.com
The reaction of this compound with an aldehyde (R'CHO) or a ketone (R'R''CO) would yield the corresponding N-(2,3-dichloroprop-2-enyl)imine. These imines can be valuable synthetic intermediates, for example, in the synthesis of more complex amines via reduction of the imine double bond.
Reactions with Carbonyl Compounds
The primary amine functionality in this compound serves as a potent nucleophile, readily engaging in reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, forming an unstable carbinolamine or hemiaminal intermediate. mnstate.eduwikipedia.org Subsequent dehydration of this intermediate, often facilitated by acid catalysis and removal of water, leads to the formation of the corresponding imine, also known as a Schiff base. wikipedia.orglibretexts.org
The general mechanism involves the lone pair of the nitrogen atom attacking the electrophilic carbonyl carbon. libretexts.org A proton transfer from the nitrogen to the oxygen is followed by the elimination of a water molecule to yield the C=N double bond of the imine. wikipedia.org The presence of the electron-withdrawing chloroalkene moiety may influence the nucleophilicity of the amine and the stability of the resulting imine.
These reactions are fundamental in the synthesis of more complex heterocyclic structures. For instance, the in-situ formation of an imine from an amine and a ketone can be the initial step in a sequence leading to the formation of substituted anilines or other heterocyclic systems. beilstein-journals.org The resulting N-(2,3-dichloroprop-2-en-1-yl)imines are valuable synthetic intermediates, with the dichlorovinyl group available for further functionalization.
| Reactant A | Reactant B | Product Type | Key Features |
| This compound | Aldehyde (R-CHO) | N-(2,3-dichloroprop-2-en-1-yl)imine | Formation of a C=N bond; water is eliminated. |
| This compound | Ketone (R-CO-R') | N-(2,3-dichloroprop-2-en-1-yl)imine | Reaction is reversible and often requires removal of water to proceed to completion. mnstate.edu |
Interplay between the Halogenated Alkene and Amine Groups
The coexistence of the amine and the halogenated alkene within the same molecule allows for a rich and complex reactivity profile, particularly in the formation of cyclic structures through intramolecular processes and sequential reactions.
Intramolecular Cyclizations and Rearrangements
The structure of this compound is primed for intramolecular reactions. The nucleophilic amine can potentially attack the electron-deficient vinylic carbons, which are activated by the chlorine atoms. While direct intramolecular cyclization of this compound itself is not extensively documented in the provided search results, the reactivity of similar systems suggests potential pathways. For example, N-substituted derivatives can undergo cyclization. The reaction of 2,3-dichloroprop-1-ene with furfurylamine (B118560) yields 2-Chloro-N-(furan-2-ylmethyl)prop-2-en-1-amine, a related structure that can participate in intramolecular Diels-Alder reactions, highlighting the potential for the dichloropropenyl amine framework to be used in constructing complex polycyclic systems. core.ac.uk
Rearrangements are also a possibility. Under certain conditions, such as in the presence of a base, allylic rearrangements could occur, potentially shifting the position of the double bond and influencing subsequent cyclization pathways.
Cascade and Domino Reactions
Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, enhancing efficiency by avoiding the isolation of intermediates. mdpi.combeilstein-journals.org The precursor to this compound, 2,3-dichloro-1-propene, is a well-documented participant in such reactions. researchgate.netresearchgate.net
For instance, 2,3-dichloro-1-propene reacts with dithiolates in a domino sequence that includes nucleophilic substitution of the allylic chlorine, dehydrochlorination, and intramolecular heterocyclization to form dithiin and dithiepin derivatives. researchgate.net Similarly, its reaction with disulfides and diselenides proceeds through a domino mechanism involving substitution, elimination, rearrangement, and addition steps. researchgate.net These established cascades for the parent alkene suggest that this compound could be a key player in similar multi-step processes. The amine group could act as the initial nucleophile or be incorporated in a later step of a cascade sequence initiated by an external reagent. The development of such a bienzymatic cascade has been used to create optically active chlorohydrins from related 1-aryl-2-chlorobut-2-en-1-ones, which are synthesized from 2,3-dichloroprop-1-ene. acs.org
Catalytic Transformations
The structural features of this compound, particularly the vinyl chloride moiety, make it an excellent candidate for various transition metal-catalyzed cross-coupling reactions. The amine group also opens avenues for its use in organocatalysis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and this compound possesses a handle for such transformations at the C-Cl bond.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org The vinyl chloride in this compound can act as the halide partner. While direct Suzuki coupling on the title compound is not specified in the search results, related substrates demonstrate this reactivity. For example, 3-[2-(chloroprop-2-en-1-yl)]-5,5-dimethyloxolan-2-one, derived from 2,3-dichloroprop-1-ene, successfully undergoes Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. researchgate.net This strongly suggests that this compound, or its N-protected derivatives, would be a viable substrate for creating arylated propeneamines.
| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | This compound (or derivative) | Arylboronic Acid (Ar-B(OH)₂) | 2-Aryl-3-chloroprop-2-en-1-amine |
| Heck | Palladium complex / Base | This compound (or derivative) | Alkene (e.g., Styrene) | Substituted diene |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. organic-chemistry.org The vinyl chloride of this compound could be coupled with various alkenes to generate substituted diene structures, which are versatile building blocks in synthesis. Intramolecular Heck reactions are also a powerful tool for constructing cyclic compounds. scholaris.ca
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts. While there is no specific evidence in the provided search results of this compound itself being used as an organocatalyst, its primary amine structure suggests potential applications. Primary amines can catalyze reactions such as aldol (B89426) and Michael additions through the formation of enamine or iminium ion intermediates.
Conversely, this compound can serve as a substrate in reactions promoted by organocatalysts. For example, its amine group could participate in multicomponent reactions catalyzed by acids or other organocatalysts to build complex molecular scaffolds. The field of amine-catalyzed reactions is vast, though reports of simple amines catalyzing complex cross-coupling reactions like the Suzuki-Miyaura have been shown to be attributable to trace metal impurities. chemrxiv.org
Derivatization and Functionalization Strategies for Advanced Chemical Entities
Preparation of Amine Derivatives
The primary amine group of 2,3-Dichloroprop-2-en-1-amine (B6203474) serves as a reactive handle for the introduction of various functional groups and for the construction of more complex nitrogen-containing structures.
Secondary and Tertiary Amines, Quaternary Ammonium (B1175870) Salts
The primary amine can be readily converted into secondary and tertiary amines through N-alkylation reactions. A common method involves reacting the amine with alkyl halides. For instance, the reaction of 2,3-dichloroprop-1-ene with amines like furfurylamine (B118560) in water has been shown to produce secondary amines, suggesting a similar pathway is viable for this compound. core.ac.uk Further alkylation of the resulting secondary amine can yield tertiary amines.
Alternatively, tertiary amines can be synthesized via reductive amination, which involves reacting a secondary amine with a ketone or aldehyde to form an enamine, followed by reduction. youtube.com Another route is the reaction of a secondary amine with an acid chloride to form an amide, which is then reduced to a tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com
Quaternary ammonium salts, which are permanently charged cations, are prepared by the exhaustive alkylation of the primary amine, often with an excess of an alkyl halide like methyl iodide. libretexts.org This reaction is known as the Menshutkin reaction. wikipedia.org These salts have applications as phase-transfer catalysts, disinfectants, and surfactants. wikipedia.orgtcichemicals.com
Table 1: Synthesis of Amine Derivatives
| Derivative Class | General Reaction | Reagents |
|---|---|---|
| Secondary Amine | N-Alkylation | R-X (Alkyl Halide) |
| Tertiary Amine | Reductive Amination | Secondary Amine, Ketone/Aldehyde, Reducing Agent (e.g., NaBH₄) |
| Tertiary Amine | Amide Reduction | Secondary Amine, Acyl Chloride, Reducing Agent (e.g., LiAlH₄) |
| Quaternary Salt | Exhaustive Alkylation | Excess R-X (e.g., CH₃I) |
Amides, Ureas, and Thioureas
The primary amine of this compound can be acylated to form amides. The most direct method involves the reaction with highly reactive carboxylic acid derivatives, such as acyl chlorides, in the presence of a base to neutralize the HCl byproduct. chemistrysteps.comlibretexts.org Reactions with acid anhydrides are also effective. libretexts.org
Ureas are synthesized by reacting the amine with isocyanates. nih.gov This addition reaction is typically efficient and provides a direct route to urea (B33335) derivatives. Similarly, thioureas are prepared through the reaction of the amine with isothiocyanates. nih.govbeilstein-journals.org An alternative method for thiourea (B124793) synthesis involves reacting the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which then reacts with another equivalent of the amine. nih.gov
Table 2: Synthesis of Amides, Ureas, and Thioureas
| Product Class | Reagent Type | General Structure of Reagent |
|---|---|---|
| Amide | Acyl Chloride | R-COCl |
| Urea | Isocyanate | R-N=C=O |
| Thiourea | Isothiocyanate | R-N=C=S |
Heterocyclic Ring Formation via Amine Reactivity
The amine functionality allows this compound to be a key component in the synthesis of N-heterocycles, which are significant structural motifs in many biologically active compounds. openmedicinalchemistryjournal.com The primary amine can participate in condensation reactions with various bifunctional molecules to form rings.
For example, in reactions analogous to the Biginelli reaction, the amine could condense with a β-keto ester and an aldehyde to form dihydropyrimidinone-like structures. beilstein-journals.orgorganic-chemistry.org The amine can also be a precursor for triazole synthesis. The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a powerful method for forming 1,2,3-triazole rings. nih.gov By converting the amine to an azide, it can be reacted with terminal alkynes to regioselectively form 1,4-disubstituted triazoles. nih.gov
Functionalization of the Chlorinated Alkene System
The dichlorinated double bond in this compound provides a second site for chemical modification, distinct from the amine group. The two chlorine atoms, one vinylic and one allylic, exhibit different reactivities, allowing for selective functionalization.
Substitution of Chlorine Atoms with Other Nucleophiles
The reactivity of halogenated propenes is well-documented. In 2,3-dichloroprop-1-ene, a related compound, the allylic chlorine atom is readily displaced by nucleophiles. researchgate.netrsc.org This suggests that the chlorine atom at the C-3 position of this compound, being in an allylic position, is more susceptible to nucleophilic substitution (SN2 or SN2') than the vinylic chlorine at C-2.
Studies have shown that nucleophiles such as thiolates can selectively displace the allylic chlorine in 2,3-dichloroprop-1-ene. researchgate.net Domino reactions involving nucleophilic substitution followed by dehydrochlorination have also been observed. researchgate.net Therefore, reacting this compound with various nucleophiles (e.g., alkoxides, thiolates, secondary amines) would likely lead to the selective substitution at the C-3 position, yielding a range of functionalized 2-chloro-2-propen-1-amine derivatives.
Table 3: Potential Nucleophilic Substitution Products
| Nucleophile | Expected Product at C-3 |
|---|---|
| Thiolate (RS⁻) | Thioether (R-S-CH₂-C(Cl)=CH-NH₂) |
| Alkoxide (RO⁻) | Ether (R-O-CH₂-C(Cl)=CH-NH₂) |
| Cyanide (CN⁻) | Nitrile (N≡C-CH₂-C(Cl)=CH-NH₂) |
| Azide (N₃⁻) | Azide (N₃-CH₂-C(Cl)=CH-NH₂) |
Stereoselective Modifications of the Double Bond
Modifying the alkene moiety in a stereoselective manner can introduce new chiral centers into the molecule. Key strategies include stereoselective reduction, addition, or epoxidation reactions.
While direct stereoselective reduction of the double bond in this compound is not widely reported, related transformations offer insight. For example, a photobiocatalytic one-pot sequence has been used for the stereoselective synthesis of chiral γ,γ-dihalo-β-enols from alkynes. chemrxiv.org This process involves the reduction of an intermediate dihaloenone using stereoselective alcohol dehydrogenases (ADHs), demonstrating that biocatalysis is a powerful tool for the stereocontrolled reduction of functionalized alkenes. chemrxiv.org This suggests that enzymatic or chemo-enzymatic approaches could be developed for the stereoselective reduction of the C=C double bond in derivatives of this compound.
Asymmetric hydrogenation using chiral metal catalysts is another established method for the stereoselective reduction of double bonds. The development of a suitable catalyst system could enable the enantioselective or diastereoselective reduction of the double bond in this compound or its derivatives, leading to chiral chlorinated amines.
Polymerization and Oligomerization Studies
The presence of a double bond in this compound suggests its potential as a monomer for polymerization and oligomerization reactions. While specific studies on the homopolymerization of this compound are not extensively detailed in publicly available literature, the polymerization of the closely related compound, 2,3-dichloropropene, provides valuable insights.
Research has demonstrated that 2,3-dichloropropene can undergo effective polymerization through free-radical catalysis. google.com Initiators such as benzoyl peroxide, peracetic acid, and di-tertiary butyl peroxide have been successfully employed at temperatures ranging from 0°C to 120°C. google.com The resulting polymer is described as a clear, glassy, and viscous substance. google.com
Furthermore, 2,3-dichloropropene has been successfully copolymerized with other monomers, including styrene, methyl methacrylate, and vinyl chloride, through free-radical polymerization methods. researchgate.net The reactivity of 2,3-dichloropropene in these copolymerization reactions has been studied, indicating its viability as a comonomer to modify polymer properties. researchgate.net The resulting copolymers, containing reactive chlorine atoms, are amenable to further chemical modifications. researchgate.net
The introduction of the primary amine group in this compound would be expected to significantly influence its polymerization behavior compared to 2,3-dichloropropene. The amine group could potentially participate in the polymerization process or require a protecting group strategy to prevent side reactions, a common practice in the polymerization of amino-functionalized monomers. beilstein-journals.org
Design and Synthesis of Advanced Scaffolds
The dual functionality of this compound makes it an attractive starting material for the synthesis of diverse and complex molecular scaffolds.
Incorporation into Natural Product Analogues
While direct examples of the incorporation of this compound into natural product analogues are not prominent in the surveyed literature, the synthetic utility of similar halogenated building blocks is well-established. The reactive nature of the dichlorovinyl and amine groups provides handles for cyclization reactions and the introduction of varied substituents, which are key strategies in the synthesis of analogues of natural products.
Precursors for Pharmaceutically Relevant Motifs (Excluding Clinical Data)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceutical agents. The precursor, 2,3-dichloropropene, has been utilized in the synthesis of novel heterocyclic systems. For instance, it can react with elemental selenium in the presence of a base to form selenophene (B38918) derivatives. researchgate.net Similarly, reactions with sulfur reagents can lead to the formation of thiophene-based structures. researchgate.net
The amine functionality of this compound opens up additional pathways to pharmaceutically relevant scaffolds. For example, the reaction of amines with isocyanates and isothiocyanates is a standard method for the synthesis of urea and thiourea derivatives, which are known to exhibit a wide range of biological activities. researchgate.net This suggests the potential for this compound to serve as a precursor to a variety of N-containing heterocyclic and acyclic structures with potential pharmaceutical applications.
Building Blocks for Agrochemical Research (Excluding Toxicological Data)
In the field of agrochemical research, the development of new active ingredients often relies on the synthesis of novel molecular frameworks. The dichlorovinyl moiety is a feature found in some herbicidal and fungicidal compounds. The use of 2,3-dichloropropene as a starting material for agrochemical intermediates has been explored. google.com
The presence of the amine group in this compound provides a point for the introduction of further diversity, a key aspect of discovery chemistry in the agrochemical sector. The modification of the amine, for instance, through reaction with various electrophiles, could lead to the generation of libraries of new compounds for screening. Patents related to agrochemical formulations often describe a wide array of amine-containing structures, highlighting the importance of this functional group in the design of new potential agrochemicals. google.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ⁷⁷Se NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For 2,3-Dichloroprop-2-en-1-amine (B6203474), a complete structural elucidation would typically involve:
¹H NMR: To identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Expected signals would correspond to the amine (-NH₂) and methylene (-CH₂-) protons.
¹³C NMR: To detect the carbon skeleton, including the two distinct sp² carbons of the double bond and the sp³ carbon of the aminomethyl group.
¹⁵N NMR: To directly observe the nitrogen atom of the amine group, providing information about its electronic environment.
Despite extensive searches, specific ¹H, ¹³C, or ¹⁵N NMR spectral data for this compound have not been reported in peer-reviewed literature or major chemical databases. While spectra for related compounds like 2,3-Dichloropropene are available, this data cannot be extrapolated to confirm the structure of the aminated derivative. chemicalbook.comsigmaaldrich.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the expected characteristic vibrational bands would include:
N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region for a primary amine.
C=C stretching: For the carbon-carbon double bond, expected around 1640-1680 cm⁻¹.
C-Cl stretching: Usually found in the fingerprint region, below 800 cm⁻¹.
C-N stretching: Occurring in the 1000-1250 cm⁻¹ range.
A comprehensive search did not yield any experimental IR or Raman spectra specifically for this compound. Publicly accessible data for the precursor, 2,3-Dichloro-1-propene (B165496), shows characteristic C=C and C-Cl stretches, but lacks the amine-related absorptions crucial for confirming the identity of the target compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound (C₃H₅Cl₂N) with high precision. This allows for the calculation of its elemental formula, confirming the presence of two chlorine atoms and one nitrogen atom. The characteristic isotopic pattern resulting from the two chlorine isotopes (³⁵Cl and ³⁷Cl) would be a key identifier.
MS/MS analysis would involve isolating the molecular ion and subjecting it to fragmentation. The resulting daughter ions would provide information about the molecule's connectivity, such as the loss of a chlorine atom, the cleavage of the C-C bond adjacent to the amine, or other characteristic fragmentations.
No published mass spectra, either low-resolution or high-resolution, are available for this compound.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and crystal packing information. This technique would be applicable if this compound, or a stable salt thereof, could be crystallized. A search of crystallographic databases yielded no entries for this compound, indicating that its solid-state structure has not been determined or reported.
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC-MS)
Chromatographic methods coupled with mass spectrometry are vital for separating compounds from a mixture and confirming their identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS would be a suitable technique for its analysis. The gas chromatogram would provide the retention time, a measure of its purity, while the mass spectrometer would provide the mass spectrum for identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique could also be employed, particularly for analyzing reaction mixtures or assessing the purity of less volatile derivatives or salts of the compound.
While analytical methods for various dichloropropenes in environmental and biological samples have been documented, no specific GC-MS or HPLC-MS methods or resulting data for this compound were found in the available literature.
Based on a thorough review of scientific databases and literature, there is a clear absence of published experimental data regarding the advanced spectroscopic and structural characterization of this compound. The information required to populate the outlined characterization methodologies—including NMR, IR, Raman, Mass Spectrometry, and X-ray Diffraction—is not available in the public domain. Consequently, a detailed and scientifically accurate article on its specific characterization cannot be generated at this time.
Derivatization in Analytical Methods
The analytical determination of this compound, like many aliphatic primary amines, can present challenges for common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com The compound's polarity can lead to poor peak shapes and tailing in GC analysis, while its lack of a strong chromophore or fluorophore makes sensitive detection by HPLC with UV-Vis or fluorescence detectors difficult. sigmaaldrich.comresearchgate.net To overcome these limitations, derivatization is an essential strategy. This process involves chemically modifying the amine group to create a derivative with properties more suitable for analysis, such as increased volatility, improved thermal stability, or enhanced detectability. sigmaaldrich.comjfda-online.com
The primary amine functional group (-NH₂) of this compound is the target for various derivatization reactions. These reactions aim to convert the amine into a less polar and more volatile compound for GC analysis or to attach a UV-absorbing or fluorescent tag for HPLC analysis. sigmaaldrich.comjfda-online.com
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is employed to decrease the polarity of the amine and improve its volatility and thermal stability. This leads to better chromatographic performance, characterized by sharper, more symmetrical peaks. h-brs.de Common approaches for primary amines include acylation.
Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride. Fluorinated anhydrides, like Trifluoroacetic anhydride (TFAA), are frequently used. jfda-online.comh-brs.de The reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, forming a stable, volatile derivative that is well-suited for GC analysis and can be readily detected by mass spectrometry. h-brs.de The resulting derivatives often exhibit improved chromatographic behavior and can be used for confirmatory identification. jfda-online.com
Derivatization for High-Performance Liquid Chromatography (HPLC)
In HPLC, pre-column derivatization is used to introduce a chromophoric or fluorophoric tag onto the this compound molecule, allowing for highly sensitive detection. sigmaaldrich.comnih.gov
Fluorescent Labeling: Reagents that impart fluorescence to the derivative are particularly valuable as they enable very low detection limits. nih.gov
Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary amines under mild alkaline conditions to produce highly fluorescent sulfonamide derivatives.
4-chloro-7-nitrobenzofurazane (NBD-Cl): This reagent reacts with primary and secondary amines to yield intensely fluorescent products, allowing for sensitive detection in complex matrices like pharmaceutical products. nih.govmdpi.com The reaction is often carried out in an alkaline borate buffer. mdpi.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent readily reacts with primary amines in an aqueous solution under mild conditions, producing stable derivatives with excellent fluorescence properties and minimal by-products. sigmaaldrich.com
The choice of derivatization reagent and method depends on the analytical objective, the sample matrix, and the available instrumentation. The process must be optimized to ensure a quantitative conversion of the analyte to a single, stable derivative with minimal side reactions. sigmaaldrich.com
Data Tables
The following tables summarize common derivatization agents and typical reaction conditions applicable for the analysis of primary amines like this compound.
| Derivatizing Agent | Abbreviation | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | GC-MS | Increases volatility and thermal stability; improves peak shape. h-brs.de |
| N,O-bis-(trimethylsilyl)-trifluoroacetamide | BSTFA | GC-MS | Increases volatility by silylation. researchgate.net |
| Dansyl Chloride | DNS-Cl | HPLC-FLD | Adds a fluorescent tag for sensitive detection. researchgate.nethelsinki.fi |
| 4-chloro-7-nitrobenzofurazane | NBD-Cl | HPLC-FLD | Adds a highly fluorescent tag for trace analysis. nih.govmdpi.com |
| 2-naphthalenesulfonyl chloride | NSCl | HPLC-UV/FLD | Adds a UV-absorbing and fluorescent tag. nih.gov |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | HPLC-FLD | Pre-column derivatization for enhanced fluorescence and selectivity. sigmaaldrich.com |
| Derivatizing Agent | Reaction Conditions | Key Findings | Source |
|---|---|---|---|
| DMQC-OSu | Aqueous solution mixed with reagent in acetonitrile, buffered to pH 7.5 with boric acid, heated at 50°C for 40 minutes. | Allows for quantitative conversion to a detectable derivative with good selectivity, minimal by-products, and excellent derivative stability under mild conditions. sigmaaldrich.com | sigmaaldrich.com |
| NBD-Cl | Reaction with amine in a borate buffer at pH 11. | Method was successfully validated for linearity, specificity, and robustness for determining amines in pharmaceuticals, with recoveries greater than 81%. mdpi.com | mdpi.com |
| 2-naphthalenesulfonyl chloride (NSCl) | Pre-column derivatization using a catalyst such as lincomycin or 1-methylpyrrole. | The use of a catalyst prevents the formation of degradation products and improves yield by approximately 15%. nih.gov | nih.gov |
| Trifluoroacetic anhydride (TFAA) | Reaction with the amine in a suitable organic solvent like tetrahydrofuran (THF). | Effective for identifying long-chain primary alkyl amines using GC-FID and GC-MS, overcoming issues of peak tailing associated with underivatized amines. h-brs.de | h-brs.de |
Potential Applications in Chemical Synthesis and Materials Science Non Clinical
Intermediate in Organic Synthesis
2,3-Dichloroprop-2-en-1-amine (B6203474), a halogenated allylamine (B125299) derivative, possesses a unique combination of reactive functional groups—a primary amine and a dichlorinated double bond. This structure suggests its potential as a versatile intermediate in a variety of organic syntheses. The nucleophilic primary amine can readily undergo reactions such as alkylation, acylation, and condensation, while the dichlorovinyl group offers sites for nucleophilic substitution, addition reactions, and cross-coupling reactions.
Precursor for Advanced Monomers and Polymers
The bifunctional nature of this compound makes it a candidate as a monomer or a precursor to more complex monomers for the synthesis of specialty polymers. The amine functionality allows for its incorporation into polyamides, polyimides, and polyureas through step-growth polymerization with appropriate comonomers like dicarboxylic acids, dianhydrides, or diisocyanates, respectively.
The presence of the dichloropropene moiety could impart unique properties to the resulting polymers, such as flame retardancy, increased chemical resistance, and sites for post-polymerization modification. For instance, the chlorine atoms could be substituted with other functional groups to tailor the polymer's properties for specific applications. While the direct polymerization of 2,3-dichloropropene has been explored, the incorporation of the amine functionality offers a route to a wider range of polymer architectures and properties.
Below is a table illustrating the potential polymerization reactions involving this compound:
| Polymer Type | Comonomer | Potential Polymer Backbone Feature |
| Polyamide | Dicarboxylic acid (e.g., adipic acid) | Amide linkages |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Imide rings |
| Polyurea | Diisocyanate (e.g., toluene diisocyanate) | Urea (B33335) linkages |
Building Block for Ligands in Catalysis
The amine group in this compound serves as a coordination site for metal ions, making it a potential building block for the synthesis of ligands used in catalysis. Through reactions at the amine, polydentate ligands can be constructed. For example, reaction with haloalkanes bearing other donor groups could yield ligands with N,N-, N,O-, or N,P-coordination spheres.
The dichlorovinyl group could also participate in ligand synthesis. For instance, it could be involved in cyclization reactions to form heterocyclic ligands or serve as a handle for attaching the ligand to a solid support. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, could be tuned by the presence of the electron-withdrawing chlorine atoms.
Specialty Chemicals and Fine Chemical Synthesis
As a reactive intermediate, this compound can be utilized in the synthesis of a variety of specialty and fine chemicals.
Components for Agrochemicals (Excluding Direct Efficacy/Toxicity Studies)
Halogenated organic compounds are prevalent in the agrochemical industry. The structural motifs present in this compound could be incorporated into the synthesis of new agrochemical candidates. The primary amine can be a key site for derivatization to build more complex molecules. For instance, it could be converted into amides, sulfonamides, or ureas, which are common functional groups in many pesticides. The dichloropropene unit could be a crucial part of the pharmacophore responsible for biological activity.
Intermediates for Dyes and Pigments
Primary aromatic amines are fundamental building blocks for azo dyes, which are a large class of colored organic compounds. The synthesis typically involves the diazotization of a primary amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound. nih.govuomustansiriyah.edu.iqmasterorganicchemistry.comunb.canih.govlibretexts.orgjchemrev.com While this compound is an aliphatic amine, its primary amine group can still undergo diazotization, although the resulting diazonium salt would likely be unstable.
However, the amine functionality could be used to introduce the dichloropropenyl group into an aromatic system that is then used in dye synthesis. For example, it could be reacted with an aromatic compound that is subsequently diazotized and coupled. The presence of the halogenated group could potentially modify the color and lightfastness properties of the resulting dye.
Research in Functional Materials
The reactivity of this compound suggests its potential use in the development of functional materials. For example, the amine group could be used to graft the molecule onto the surface of materials to modify their surface properties.
Furthermore, the dichloropropene unit, with its potential for cross-linking reactions, could be exploited in the synthesis of functional polymers. For instance, it could be a component in the synthesis of conductive polymers, where the conjugated system and the presence of heteroatoms can influence the electronic properties. researchgate.netwarsaw4phd.euniscpr.res.iniarjset.commdpi.com The chlorine atoms could also be eliminated to create further unsaturation, potentially leading to materials with interesting optical or electronic properties.
The table below summarizes the potential roles of the functional groups of this compound in the synthesis of functional materials:
| Functional Group | Potential Role in Functional Materials |
| Primary Amine | Surface modification, Polymer backbone formation |
| Dichloropropene | Cross-linking, Introduction of halogen atoms, Precursor to further unsaturation |
Scaffolds for Responsive Materials
There is no available research to suggest that this compound has been investigated or utilized as a scaffold for creating responsive materials. Responsive, or "smart," materials are designed to change their physical or chemical properties in response to external stimuli such as pH, temperature, or light. While allylamine derivatives can be used in the synthesis of such polymers, no studies specifically name or detail the use of this compound for this purpose.
Environmental and Degradation Studies in Chemical Processes (Excluding Bioaccumulation/Toxicity)
Detailed environmental and degradation studies specifically focused on this compound within chemical processes are not available. General knowledge about chlorinated amines and chloroalkenes suggests that their environmental fate is of interest, but specific pathways and byproducts for this particular compound have not been reported.
Chemical Degradation Pathways and Byproducts
There is no specific information available on the chemical degradation pathways and resulting byproducts of this compound. General degradation mechanisms for similar compounds may involve dehydrochlorination, oxidation, or hydrolysis under various conditions. However, without specific studies, the exact degradation products and the conditions under which they form remain unknown for this compound.
Role in Industrial Waste Stream Management
Q & A
What are the optimal synthetic routes for 2,3-Dichloroprop-2-en-1-amine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves chlorination and amine functionalization. A common method includes the reaction of allylamine derivatives with chlorine gas under controlled conditions, as seen in analogous chlorinated amine syntheses . Key factors affecting yield and purity include:
- Temperature control : Excess heat may lead to over-chlorination or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity.
- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like dichlorinated isomers .
Validate purity using GC-MS or NMR, ensuring no residual solvents or unreacted intermediates remain .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Research Focus
Discrepancies in spectral data often arise from isomerism, solvent effects, or impurities. To address this:
- Multi-technique validation : Cross-reference NMR (e.g., H and C) with IR and mass spectrometry. For example, the vinylic proton in this compound should appear as a doublet of doublets (~5.5–6.0 ppm) in H NMR .
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
- Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation .
What experimental strategies mitigate hazards during handling and storage of this compound?
Basic Research Focus
This compound’s reactivity and potential toxicity necessitate strict safety protocols:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Waste disposal : Neutralize with dilute acid (e.g., 1M HCl) before transferring to hazardous waste facilities .
How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The compound’s α,β-dichloroalkene structure creates unique electronic environments:
- Steric hindrance : The proximal chlorine atoms may slow reactions but favor elimination pathways under basic conditions.
- Electronic effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the β-carbon, enhancing reactivity in Michael additions or cyclization reactions .
Experimental design should include kinetic studies under varying pH and nucleophile concentrations to map reaction pathways .
What analytical methods are most effective for quantifying trace impurities in this compound?
Advanced Research Focus
High-sensitivity techniques are required for impurity profiling:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and electrospray ionization for low-abundance contaminants .
- Headspace GC : Detect volatile impurities (e.g., residual solvents like chloroform) with FID or MS detectors .
- Limit of detection (LOD) : Validate methods to ensure LOD ≤ 0.1% for regulatory compliance .
How can computational chemistry predict the biological activity of this compound derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) modeling involves:
- Docking studies : Use software like AutoDock to simulate interactions with target proteins (e.g., enzymes or receptors) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity risks) .
- Synthetic prioritization : Focus on derivatives with calculated binding energies ≤ -8 kcal/mol for in vitro validation .
What are the challenges in scaling up this compound synthesis from lab to pilot plant?
Advanced Research Focus
Scale-up requires addressing:
- Exotherm management : Use jacketed reactors with precise temperature control to avoid runaway reactions .
- Solvent recovery : Implement distillation or membrane filtration to recycle solvents and reduce costs .
- Regulatory compliance : Ensure batch consistency (e.g., ≤2% RSD in purity) for industrial applications .
How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
Basic Research Focus
Stability studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
